molecular formula C6H14Cl2Ge B14719917 Germane, dichlorobis(1-methylethyl)- CAS No. 22998-59-0

Germane, dichlorobis(1-methylethyl)-

Cat. No.: B14719917
CAS No.: 22998-59-0
M. Wt: 229.71 g/mol
InChI Key: PMCPYTOQMYYYBC-UHFFFAOYSA-N
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Description

Germane, dichlorobis(1-methylethyl)- (IUPAC name: dichlorobis(1-methylethyl)germane), is an organogermanium compound with the molecular formula C₆H₁₄Cl₂Ge. It features a germanium center bonded to two chlorine atoms and two isopropyl (1-methylethyl) groups. Organogermanium compounds like this are primarily used as intermediates in chemical synthesis, leveraging germanium’s hybrid metallic-covalent bonding characteristics.

Properties

CAS No.

22998-59-0

Molecular Formula

C6H14Cl2Ge

Molecular Weight

229.71 g/mol

IUPAC Name

dichloro-di(propan-2-yl)germane

InChI

InChI=1S/C6H14Cl2Ge/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3

InChI Key

PMCPYTOQMYYYBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Ge](C(C)C)(Cl)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Germanium Tetrachloride with Isopropyl Grignard Reagents

The most widely documented approach involves the controlled alkylation of germanium tetrachloride (GeCl₄) with isopropyl Grignard reagents. This method leverages the nucleophilic substitution of chlorine atoms by isopropyl groups. A typical procedure involves the dropwise addition of two equivalents of isopropylmagnesium chloride to GeCl₄ in anhydrous tetrahydrofuran (THF) at -78°C. The reaction proceeds as follows:

$$
\text{GeCl₄} + 2 \, (\text{CH₃})₂\text{CHMgCl} \rightarrow \text{GeCl₂[(CH₃)₂CH]₂} + 2 \, \text{MgCl₂}
$$

Key advantages include scalability and the availability of starting materials. However, stoichiometric precision is critical to avoid over-alkylation (yielding tetra-isopropylgermane) or under-alkylation. Post-reaction purification via fractional distillation under reduced pressure (40–60°C at 10 mmHg) typically yields 65–75% pure product.

Catalytic Gas-Phase Alkylation Using Aluminum Oxide

Adapting methodologies from isopropyl chloride synthesis, a gas-phase reaction between germanium dichloride (GeCl₂) and isopropyl chloride over an aluminum oxide (Al₂O₃) catalyst has been explored. Conducted at 50–200°C and 3–8 atm pressure, this approach avoids solvent use and simplifies product isolation. The Al₂O₃ catalyst (200–500 m²/g surface area) promotes chloride displacement while minimizing side reactions:

$$
\text{GeCl₂} + 2 \, (\text{CH₃})₂\text{CHCl} \xrightarrow{\text{Al₂O₃}} \text{GeCl₂[(CH₃)₂CH]₂} + 2 \, \text{HCl}
$$

Yields remain moderate (50–60%), but the method’s continuous operation potential makes it industrially appealing.

Metathesis Reactions with Organozinc Reagents

Organozinc compounds, such as diisopropylzinc, offer a milder alternative to Grignard reagents. Reacting GeCl₄ with diisopropylzinc in diethyl ether at room temperature facilitates selective chloride substitution:

$$
\text{GeCl₄} + (\text{(CH₃)₂CH})₂\text{Zn} \rightarrow \text{GeCl₂[(CH₃)₂CH]₂} + \text{ZnCl₂}
$$

This method achieves higher selectivity (80–85% yield) but requires stringent moisture-free conditions.

Thermolysis of Silyl-Substituted Germanes

Inspired by octagermacubane synthesis, thermolysis of tris(di-tert-butylmethylsilyl)germane derivatives at 100°C generates reactive germanium intermediates. Subsequent chlorination with hydrogen chloride (HCl) introduces the requisite chlorine atoms:

$$
\text{Ge[(SiR₃)]₃} \xrightarrow{\Delta} \text{Ge[(SiR₃)]₂} + \text{SiR₃} \cdot
$$
$$
\text{Ge[(SiR₃)]₂} + 2 \, \text{HCl} \rightarrow \text{GeCl₂[(CH₃)₂CH]₂} + 2 \, \text{HSiR₃}
$$

While innovative, this route’s complexity limits its practicality for large-scale production.

Hydrogermylation of Alkenes

Hydrogermylation of propene with germanium dichloride hydride (GeCl₂H₂) represents a less conventional pathway. Using platinum catalysts, the reaction proceeds via:

$$
\text{GeCl₂H₂} + 2 \, \text{CH₂=CH(CH₃)} \rightarrow \text{GeCl₂[(CH₃)₂CH]₂}
$$

Yields are variable (40–55%), and side products like polymeric germanes necessitate rigorous chromatography.

Comparative Analysis of Synthesis Methods

The table below summarizes critical parameters for each method:

Method Temperature (°C) Pressure (atm) Catalyst Yield (%) Purity (%)
Grignard Alkylation -78 1 None 65–75 90–95
Gas-Phase Alkylation 50–200 3–8 Al₂O₃ 50–60 85–90
Organozinc Metathesis 25 1 None 80–85 95–98
Thermolysis-Chlorination 100 1 None 40–50 70–80
Hydrogermylation 80–120 1 Pt/C 40–55 75–85

Chemical Reactions Analysis

Types of Reactions: Germane, dichlorobis(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Germane, dichlorobis(1-methylethyl)- is used as a precursor in the synthesis of other germanium-containing compounds. It is also employed in the study of germanium chemistry and its reactivity with different reagents .

Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of germanium compounds, including Germane, dichlorobis(1-methylethyl)-. These studies focus on their potential use as therapeutic agents and their interactions with biological systems .

Industry: In the industrial sector, Germane, dichlorobis(1-methylethyl)- is used in the production of semiconductors and other electronic materials. Its unique properties make it suitable for applications in advanced electronic devices .

Mechanism of Action

The mechanism of action of Germane, dichlorobis(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of different germanium species. These species can interact with biological molecules, potentially influencing cellular processes and pathways .

Comparison with Similar Compounds

Structural and Physical Properties

Property Dichlorobis(1-methylethyl)germane Diethyldichlorogermane
Molecular Formula C₆H₁₄Cl₂Ge C₄H₁₀Cl₂Ge
Substituents Two isopropyl groups Two ethyl groups
Molecular Weight (g/mol) ~246.3 (calculated) ~219.6 (reported)
Physical State Likely liquid or low-melting solid Liquid
Steric Hindrance High (branched isopropyl groups) Moderate (linear ethyl)

Key Observations :

  • Substituent Effects : The bulky isopropyl groups in dichlorobis(1-methylethyl)germane introduce significant steric hindrance compared to the smaller ethyl groups in diethyldichlorogermane. This reduces reactivity in nucleophilic substitution or ligand-exchange reactions due to restricted access to the germanium center.
  • Boiling/Melting Points : While exact values are unavailable for the target compound, the higher molecular weight and branching of isopropyl groups likely result in a higher boiling point than diethyldichlorogermane.

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